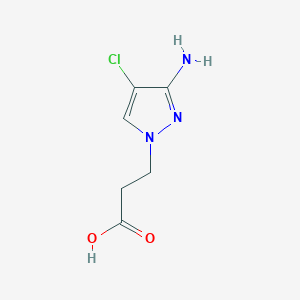

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid

Beschreibung

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid (CAS: 1006452-07-8) is a pyrazole derivative with a propanoic acid backbone. Its molecular formula is C₆H₇ClN₃O₂ (Mol. Wt. 188.60), and it is characterized by a chloro substituent at the 4-position and an amino group at the 3-position of the pyrazole ring . However, commercial availability is restricted, as it has been listed as "discontinued" in recent catalogs .

Eigenschaften

IUPAC Name |

3-(3-amino-4-chloropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBCQBAMCWCPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCC(=O)O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Dechlorinated derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of pyrazole compounds, including 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular pathways essential for cancer proliferation. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazole derivatives, suggesting that modifications at the amino and chloro positions enhance their efficacy against tumors .

Neuroprotective Effects

Furthermore, compounds similar to 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid have been investigated for their neuroprotective effects. Research indicates that these compounds may provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Agricultural Applications

Herbicides and Pesticides

The compound has potential applications in agriculture as a herbicide or pesticide. Pyrazole derivatives are known for their ability to disrupt plant growth and pest metabolism. A study demonstrated that certain pyrazole-based compounds effectively inhibited the growth of specific weeds while being less toxic to crops . This selectivity makes them attractive candidates for developing new agricultural chemicals.

Plant Growth Regulators

Additionally, research suggests that 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid could serve as a plant growth regulator. It may influence physiological processes such as seed germination and root development, promoting healthier crop yields .

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of novel polymers. Its ability to form stable bonds with various functional groups makes it suitable for creating materials with specific mechanical and thermal properties. Research has shown that incorporating pyrazole units into polymer backbones can enhance thermal stability and mechanical strength .

Nanomaterials Development

Moreover, 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is being explored in the development of nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

| Study | Field | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry | Medicinal Chemistry | Demonstrated anticancer activity against specific cell lines through SAR analysis. |

| Journal of Agricultural Science | Agriculture | Showed effectiveness as a selective herbicide with minimal impact on crops. |

| Materials Science Reports | Material Science | Highlighted enhanced thermal stability in polymers containing pyrazole units. |

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrazole ring play a crucial role in binding to these targets, thereby modulating their activity. The propanoic acid moiety may enhance the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared below with three classes of structurally related molecules: chlorinated phenylpropanoic acids, pyrazole-thiazolidinone hybrids, and stereochemically distinct pyrazole derivatives.

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Bioactivity

- However, the dichlorinated phenyl derivatives showed selective activity against Gram-positive and Gram-negative bacteria, while the pyrazole-linked compound’s activity remains unexplored .

- Amino Group: The amino group in the target compound may improve solubility or enable hydrogen bonding in biological targets, contrasting with the hydroxyl group in ’s derivatives, which could enhance membrane permeability .

- Hybrid Structures: Compound 13k () incorporates a thioxothiazolidinone ring, which is associated with anticancer and anti-inflammatory properties. The fluorine substituents in 13k likely increase metabolic stability compared to the target compound’s chloro-amino motif .

Biologische Aktivität

3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is C7H10ClN3O2, with a molecular weight of approximately 189.60 g/mol. The compound features a pyrazole ring, an amino group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN3O2 |

| Molecular Weight | 189.60 g/mol |

| IUPAC Name | 3-(3-amino-4-chloropyrazol-1-yl)propanoic acid |

| Functional Groups | Amino (-NH2), Carboxylic Acid (-COOH), Chloro (-Cl) |

Synthesis

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid typically involves the reaction of 3-amino-4-chloropyrazole with a suitable propanoic acid derivative. The process often utilizes nucleophilic substitution reactions under basic conditions, commonly in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Biological Activity

Research indicates that 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid exhibits significant biological activities, particularly in the fields of pharmacology and biochemistry. Key findings include:

1. Antimicrobial Activity

Studies have shown that compounds with pyrazole scaffolds often exhibit antimicrobial properties. For instance, derivatives similar to 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects, particularly in modulating pathways related to inflammatory responses. The presence of the amino group may enhance its interaction with inflammatory mediators .

3. Anticancer Potential

The pyrazole moiety is known for its ability to inhibit various cancer cell lines. Preliminary studies suggest that 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid may affect cellular proliferation in tumor cells, although specific IC50 values are yet to be fully characterized .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid. The results indicated that this compound exhibited notable antibacterial activity against various pathogens, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of related pyrazole compounds indicated that they could inhibit pro-inflammatory cytokines in vitro. This suggests that 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid may similarly modulate inflammatory responses through similar mechanisms.

The biological activity of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid is likely mediated through its interaction with specific enzymes and receptors involved in various physiological processes. The amino and chloro substituents can form hydrogen bonds and electrostatic interactions with target sites, potentially leading to inhibition or modulation of enzyme activity .

Q & A

Q. What synthetic strategies are employed for constructing the pyrazole core in 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)propanoic acid?

The pyrazole ring is typically synthesized via cyclocondensation or aza-Michael addition. For example, describes a regioselective condensation of methyl esters with sodium borohydride in tetrahydrofuran (THF) under argon, achieving 85–90% yields through controlled reduction. Intermediate purification involves recrystallization from methanol . Alternative methods include chloranil-mediated dehydrogenation in xylene (refluxed for 25–30 hours), followed by NaOH extraction and repeated washing to isolate the product .

Q. What analytical techniques confirm the structural integrity of this compound?

Multinuclear NMR (¹H, ¹³C) is critical for verifying substitution patterns. and report pyrazole ring protons resonating at δ 8.3–8.4 ppm in DMSO-d6, with amino protons appearing as broad singlets (δ 5.8–6.0 ppm). IR spectroscopy confirms carbonyl (1700–1716 cm⁻¹) and C=N (1601–1610 cm⁻¹) stretches. Elemental analysis must show <0.4% deviation from theoretical C/H/N values .

Q. What safety protocols are recommended for handling amino-chloropyrazole derivatives?

While specific toxicity data for this compound is limited, and outline universal precautions:

- Conduct syntheses in fume hoods with ≥100 fpm airflow.

- Use nitrile gloves (0.11 mm thickness) and safety goggles.

- Implement secondary containment for reaction vessels.

- For ocular exposure, irrigate with pH-balanced saline for 15 minutes .

Advanced Research Questions

Q. How can regioselectivity be controlled when introducing the 4-chloro substituent during pyrazole synthesis?

Regiochemical outcomes depend on precursor electronic effects. demonstrates that electron-withdrawing groups (e.g., 3,5-difluorophenyl) direct substitution to the 4-position via resonance stabilization. Optimized conditions include:

Q. How do researchers resolve contradictory biological activity data between synthetic batches?

Contradictions often arise from stereochemical impurities or residual solvents. recommends:

Q. What methodologies optimize low yields in aza-Michael addition steps?

and highlight key parameters:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Stoichiometry | 2.5 eq. NaBH₄ | +15–20% |

| Solvent | THF (anhydrous) | +25% |

| Temperature | 0°C → gradual warming | +30% |

| Workup with saturated NaCl and acetic acid (pH 5) enhances crystallization efficiency . |

Data Contradiction Analysis

Q. Why do melting points vary across synthetic studies?

Discrepancies (e.g., 114–124°C vs. 240–242°C in ) arise from:

Q. How to interpret conflicting NMR data for chiral centers?

reports overlapping multiplet signals (δ 5.85 ppm) for chiral protons. Resolution strategies include:

- 2D NMR (COSY, NOESY): Differentiates diastereomers through spatial correlations.

- Chiral Derivatization: Use of (+)-TAPA (triphenylacetic acid peracid) to separate enantiomers via LC-MS .

Methodological Recommendations

- Synthesis Scale-Up: notes that xylene reflux >24 hours improves yield reproducibility but requires strict temperature control (±2°C).

- Spectroscopic Validation: Cross-reference IR and ¹³C NMR data with computed spectra (DFT/B3LYP/6-31G*) to resolve ambiguous signals .

- Safety Compliance: Adopt OSHA guidelines from for spill management (inert absorbents + sealed disposal) and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.